molecular formula C14H18N6O4S B3018651 (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide CAS No. 327088-91-5

(E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide

Cat. No.: B3018651
CAS No.: 327088-91-5
M. Wt: 366.4
InChI Key: AOJVFWMCQNYVQB-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a diethylamino group, a benzenesulfonamide moiety, and a hydrazinylidene-pyrimidine core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrimidine Core:

    • Starting with a suitable pyrimidine precursor, such as 2,4-dihydroxypyrimidine.
    • Reacting with hydrazine hydrate to form the hydrazinyl-pyrimidine intermediate.
  • Sulfonamide Formation:

    • Reacting the hydrazinyl-pyrimidine intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the benzenesulfonamide group.
  • Diethylation:

    • Finally, the introduction of the diethylamino group is achieved through alkylation using diethylamine in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling up reactions: using continuous flow chemistry to enhance efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene and pyrimidine moieties.

    Reduction: Reduction reactions can target the imino and sulfonamide groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrimidine core.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation products: Oxidized derivatives of the pyrimidine and hydrazinylidene groups.

    Reduction products: Reduced forms of the imino and sulfonamide groups.

    Substitution products: Various substituted derivatives depending on the reagents used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
  • Explored for its ability to inhibit specific enzymes or biological pathways.

Industry:

  • Potential applications in the development of new pharmaceuticals.
  • Used in research for developing novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to:

    Bind to active sites: of enzymes, potentially inhibiting their activity.

    Interact with nucleic acids: , affecting processes like DNA replication or transcription.

Comparison with Similar Compounds

    Sulfonamides: Compounds like sulfanilamide, which also contain the benzenesulfonamide group.

    Pyrimidines: Compounds such as uracil and thymine, which share the pyrimidine core.

Uniqueness:

  • The combination of the diethylamino group, hydrazinylidene-pyrimidine core, and benzenesulfonamide moiety makes this compound unique.
  • Its specific structure allows for a diverse range of chemical reactions and biological activities not commonly found in simpler analogs.

This detailed overview provides a comprehensive understanding of (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4S/c1-3-20(4-2)25(23,24)10-7-5-9(6-8-10)18-19-11-12(15)16-14(22)17-13(11)21/h5-8H,3-4H2,1-2H3,(H4,15,16,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVJNXWORGNLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(NC(=O)NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.